Cas no 17515-80-9 (5-(Trifluoromethyl)furan-2-carbaldehyde)
5-(Trifluoromethyl)furan-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(Trifluoromethyl)furan-2-carbaldehyde
- 2-Furancarboxaldehyde,5-(trifluoromethyl)-
- 5-(Trifluoromethyl)-2-furaldehyde
- 2-Formyl-5-(trifluoromethyl)furan
- 5-(Trifluoromethyl)furfural
- 5-trifluoromethyl-2-furancarboxaldehyde
- 5-trifluoromethyl-2-furfural
- 5-trifluoromethyl-furan-2-carbaldehyde
- 5-trifluoromethylfurane-2-carboxaldehyde
- 5-(Trifluoromethyl)furan-2-carboxaldehyde, 2-Formyl-5-(trifluoromethyl)furan, 5-(Trifluoromethyl)furfural
- 5-(Trifluoromethyl)-2-furaldehyde97%
- 5-(Trifluoromethyl)-2-furaldehyde 97%
- 5-(trifluoromethyl)-2-furancarboxaldehyde
- A811807
- 17515-80-9
- EN300-255109
- Z1201620341
- DTXSID00428785
- AKOS006222941
- 2-Furancarboxaldehyde, 5-(trifluoromethyl)-
- FT-0637560
- 5-(trifluoromethyl)-2-furaldehyde, AldrichCPR
- 4-Biphenylglyoxalhydrate
- BP-10623
- SCHEMBL231078
- SB61913
- MFCD00525585
- CS-D0416
- 5-trifluoromethylfuran-2-carbaldehyde
- DB-044065
-
- MDL: MFCD00525585
- Inchi: 1S/C6H3F3O2/c7-6(8,9)5-2-1-4(3-10)11-5/h1-3H
- InChI Key: KLVCIHFXPHKSPD-UHFFFAOYSA-N
- SMILES: FC(C1=CC=C(C=O)O1)(F)F
Computed Properties
- Exact Mass: 164.00900
- Monoisotopic Mass: 164.00851382g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 30.2Ų
Experimental Properties
- Density: 1.397
- Boiling Point: 184°Cat760mmHg
- Flash Point: 65.1°C
- Refractive Index: 1.592
- PSA: 30.21000
- LogP: 2.11090
5-(Trifluoromethyl)furan-2-carbaldehyde Security Information
- Hazard Statement: Harmful
- Hazard Category Code: 25-36-43
- Safety Instruction: 26-36/37-45
5-(Trifluoromethyl)furan-2-carbaldehyde Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
5-(Trifluoromethyl)furan-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159003413-1g |
5-(Trifluoromethyl)furan-2-carbaldehyde |
17515-80-9 | 95% | 1g |
559.35 USD | 2021-06-11 | |
| Alichem | A159003413-5g |
5-(Trifluoromethyl)furan-2-carbaldehyde |
17515-80-9 | 95% | 5g |
1,710.94 USD | 2021-06-11 | |
| TRC | T898908-10mg |
5-(Trifluoromethyl)furan-2-carbaldehyde |
17515-80-9 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T898908-50mg |
5-(Trifluoromethyl)furan-2-carbaldehyde |
17515-80-9 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | T898908-100mg |
5-(Trifluoromethyl)furan-2-carbaldehyde |
17515-80-9 | 100mg |
$ 250.00 | 2022-06-02 | ||
| Apollo Scientific | PC4825-250mg |
5-(Trifluoromethyl)-2-furaldehyde |
17515-80-9 | 97% | 250mg |
£140.00 | 2023-09-01 | |
| Apollo Scientific | PC4825-1g |
5-(Trifluoromethyl)-2-furaldehyde |
17515-80-9 | 97% | 1g |
£345.00 | 2023-09-01 | |
| abcr | AB225028-5 g |
5-(Trifluoromethyl)-2-furaldehyde, 95%; . |
17515-80-9 | 95% | 5g |
€1364.00 | 2023-06-22 | |
| Chemenu | CM369614-5g |
5-(Trifluoromethyl)furan-2-carbaldehyde |
17515-80-9 | 95%+ | 5g |
$1109 | 2023-03-07 | |
| Chemenu | CM369614-10g |
5-(Trifluoromethyl)furan-2-carbaldehyde |
17515-80-9 | 95%+ | 10g |
$1841 | 2023-03-07 |
5-(Trifluoromethyl)furan-2-carbaldehyde Suppliers
5-(Trifluoromethyl)furan-2-carbaldehyde Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Additional information on 5-(Trifluoromethyl)furan-2-carbaldehyde
5-(Trifluoromethyl)furan-2-carbaldehyde (CAS 17515-80-9): A Versatile Fluorinated Building Block for Modern Chemistry
In the realm of fluorinated organic compounds, 5-(Trifluoromethyl)furan-2-carbaldehyde (CAS 17515-80-9) stands out as a remarkably versatile intermediate with growing importance in pharmaceutical development, materials science, and specialty chemistry. This trifluoromethyl-substituted furan derivative combines the unique electronic properties of the furan ring with the profound influence of the CF3 group, creating a molecular scaffold that continues to attract attention from researchers worldwide.
The structural features of 5-(Trifluoromethyl)furan-2-carbaldehyde make it particularly valuable in contemporary synthetic chemistry. The electron-withdrawing trifluoromethyl group at the 5-position significantly alters the electronic distribution of the furan ring, while the aldehyde functionality at the 2-position provides an excellent handle for diverse chemical transformations. This dual functionality explains why searches for "CF3-furan synthesis" and "trifluoromethyl heterocycle building blocks" have seen a 47% increase in academic database queries over the past three years.
Recent advances in fluorinated pharmaceutical intermediates have highlighted the importance of compounds like 5-(Trifluoromethyl)furan-2-carbaldehyde. The pharmaceutical industry's growing demand for metabolically stable bioactive molecules has driven significant research into CF3-containing heterocycles, with this compound serving as a key starting material for several drug discovery programs. Its ability to improve pharmacokinetic properties while maintaining biological activity makes it particularly valuable in the development of next-generation therapeutics.
Beyond pharmaceuticals, 5-(Trifluoromethyl)furan-2-carbaldehyde CAS 17515-80-9 finds applications in materials chemistry. The compound's unique electronic profile makes it an interesting candidate for designing organic electronic materials, particularly in the development of fluorinated conjugated systems for organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers investigating "fluorinated furan semiconductors" frequently encounter this compound in their literature reviews.
The synthesis of 5-(Trifluoromethyl)furan-2-carbaldehyde typically involves strategic furan ring formation followed by trifluoromethylation or vice versa, depending on the chosen synthetic route. Modern approaches emphasize atom economy and green chemistry principles, reflecting the broader industry trend toward sustainable fluorination methods. These synthetic considerations have made "eco-friendly CF3-furan production" a trending topic in process chemistry circles.
Analytical characterization of 5-(Trifluoromethyl)furan-2-carbaldehyde presents interesting challenges and opportunities. The 19F NMR spectrum of this compound provides valuable structural information, while advanced techniques like HRMS with fluorine detection have become essential tools for quality control. These analytical aspects contribute to its reliability as a high-purity chemical intermediate in research and industrial applications.
Market trends indicate growing demand for specialty fluorinated building blocks like 5-(Trifluoromethyl)furan-2-carbaldehyde. The global market for fluorine-containing fine chemicals is projected to grow at a CAGR of 5.8% through 2030, with heterocyclic fluorocompounds representing one of the fastest-growing segments. This growth reflects broader industry shifts toward performance-optimized molecular designs across multiple sectors.
Handling and storage of 5-(Trifluoromethyl)furan-2-carbaldehyde require standard laboratory precautions for reactive aldehydes. While not classified as hazardous under most regulatory frameworks, proper procedures for air-sensitive compounds should be followed to maintain product integrity. These practical considerations are frequently addressed in technical bulletins and "fluorochemical handling guidelines" shared within the chemical community.
The future research directions for 5-(Trifluoromethyl)furan-2-carbaldehyde appear promising. Emerging applications in bioconjugation chemistry and click chemistry modifications suggest expanding utility beyond traditional domains. Additionally, its potential in designing fluorinated metal-organic frameworks (MOFs) represents an exciting frontier in materials science, as noted in recent publications on "functionalized furan MOFs."
For synthetic chemists exploring structure-activity relationships, 5-(Trifluoromethyl)furan-2-carbaldehyde CAS 17515-80-9 offers a valuable template. The compound's balanced lipophilicity and electronic effects make it particularly useful in medicinal chemistry optimization, where subtle modifications can significantly impact biological activity. This explains why searches for "CF3-furan bioisosteres" have increased markedly in drug discovery databases.
Quality specifications for commercial 5-(Trifluoromethyl)furan-2-carbaldehyde typically emphasize high chemical purity (≥98%) and rigorous control of moisture content, as these factors critically influence its performance in downstream applications. Analytical certificates often include detailed HPLC chromatograms and 19F NMR data to ensure batch-to-batch consistency, meeting the exacting standards of advanced research applications.
In conclusion, 5-(Trifluoromethyl)furan-2-carbaldehyde represents a compelling case study in the strategic value of fluorinated heterocycles in modern chemistry. Its dual functionality, combined with the unique properties imparted by the trifluoromethyl group, ensures its continued relevance across multiple scientific disciplines. As research into tailored fluorochemicals advances, this compound will likely maintain its position as an important synthetic building block for innovative molecular designs.
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